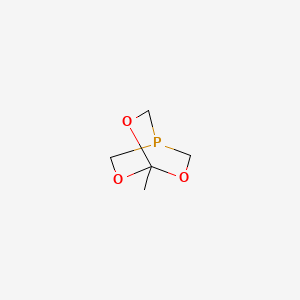
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane: is a bicyclic organophosphorus compound with the molecular formula C5H9O3P It is characterized by its unique structure, which includes three oxygen atoms and one phosphorus atom within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane typically involves the reaction of phosphorus trichloride with a suitable diol, such as 2-methyl-1,3-propanediol, in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The process may involve the use of solvents like benzene or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: Its phosphorus-containing framework is of interest for developing new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound plays a crucial role in its reactivity, enabling it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide: This compound contains a sulfur atom instead of an oxygen atom, which alters its chemical properties and reactivity.
3,5,8-trioxa-1,4-diphosphabicyclo(2.2.2)octane: This compound has an additional phosphorus atom, making it more reactive and suitable for different applications.
Uniqueness: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is unique due to its specific arrangement of oxygen and phosphorus atoms within a bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
18620-05-8 |
|---|---|
Molekularformel |
C5H9O3P |
Molekulargewicht |
148.10 g/mol |
IUPAC-Name |
4-methyl-3,5,8-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-6-2-9(3-7-5)4-8-5/h2-4H2,1H3 |
InChI-Schlüssel |
BIZCCVVODGZOFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12OCP(CO1)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

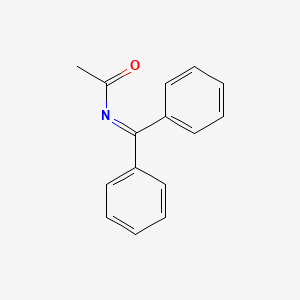

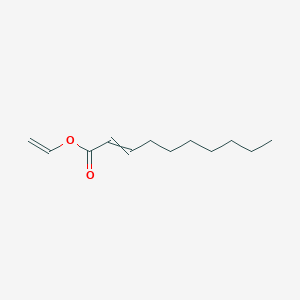
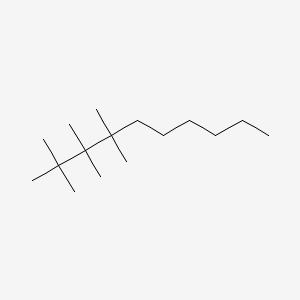

![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)

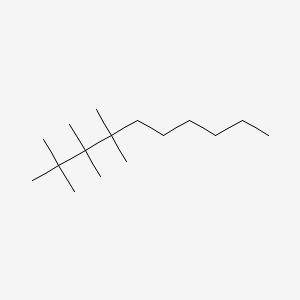
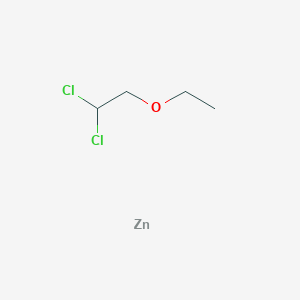
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

